Hsd17B13-IN-39

Structural differentiation Physicochemical properties Medicinal chemistry

Researchers employing BI-3231 as a primary HSD17B13 inhibitor require a structurally unrelated comparator to rule out scaffold-dependent off-target effects. Hsd17B13-IN-39 (MW 237.25, C₁₅H₁₁NO₂), with a compact molecular architecture distinct from BI-3231, serves as an orthogonal probe for target engagement verification and assay counter-screening. Its availability without MTA restrictions enables rapid procurement for in vitro assay development. - Orthogonal chemical scaffold confirms HSD17B13-mediated pharmacology - No MTA required; commercially available from multiple suppliers - Compact structure (MW 237.25) offers differentiated hit-to-lead starting point

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B12366678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-39
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NC=CC3=C2C=CC(=C3)O
InChIInChI=1S/C15H11NO2/c17-12-3-1-2-11(9-12)15-14-5-4-13(18)8-10(14)6-7-16-15/h1-9,17-18H
InChIKeyDCIHWPGCNFTMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-39 Research Overview


Hsd17B13-IN-39 (CAS 2730022-55-4) is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-specific lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . Classified within the HSD17B family of short-chain dehydrogenase/reductase (SDR) enzymes, HSD17B13 catalyzes the oxidation and epimerization of steroid hormones, lipid mediators, and retinol [1]. The compound serves as a research tool for investigating HSD17B13's role in hepatic lipid metabolism, inflammation, and fibrogenesis in preclinical models of metabolic liver disease . Hsd17B13-IN-39 is commercially available through multiple research chemical suppliers for in vitro and in vivo experimental applications [2].

Why Hsd17B13-IN-39 Cannot Be Substituted


HSD17B13 inhibitors exhibit significant structural heterogeneity across chemical series, resulting in distinct potency profiles, selectivity windows against homologous 17β-HSD enzymes, binding modes (competitive vs. uncompetitive with NAD+), and off-target risk signatures [1]. For example, the well-characterized probe BI-3231 demonstrates high potency (IC50 = 1 nM; Ki = 0.7 nM) with an uncompetitive binding mechanism requiring NAD+ cofactor presence, while other series exhibit IC50 values ranging from <0.1 μM to >10 μM across different substrates [1][2]. Critically, selectivity against the most closely related homolog HSD17B11 varies dramatically—BI-3231 shows >10,000-fold selectivity (HSD17B11 IC50 >10 μM), whereas other inhibitors lack comprehensive selectivity profiling data [1]. The absence of published potency and selectivity data for Hsd17B13-IN-39 precludes direct substitution with more extensively characterized analogs without risking experimental confounding [3]. Substitution without empirical validation may introduce unrecognized polypharmacology, alter assay outcomes, or invalidate cross-study comparisons in HSD17B13-targeted research programs [3].

Hsd17B13-IN-39 Inhibitor Comparison


Structural and Physicochemical vs. BI-3231

Hsd17B13-IN-39 (C15H11NO2; MW 237.25) represents a structurally distinct chemical scaffold from the well-characterized probe BI-3231 (C16H14F2N4O3S; MW 380.37). The 38% lower molecular weight and absence of sulfur and fluorine substituents in Hsd17B13-IN-39 may confer differentiated solubility, permeability, and metabolic stability profiles compared to BI-3231 [1]. While BI-3231 undergoes glucuronidation of its phenol moiety driving moderate clearance in vivo, Hsd17B13-IN-39's distinct substitution pattern may exhibit altered Phase II metabolism susceptibility [1]. Additionally, the co-crystal structures of HSD17B13 with inhibitors from two distinct chemical series demonstrate that different scaffolds engage the ligand-binding pocket through varying residue interactions, potentially affecting selectivity and binding kinetics [2]. The availability of HSD17B13 crystal structures (PDB 8G84, 8G89) enables structure-based comparison of Hsd17B13-IN-39 with alternative chemotypes for rational experimental design [2].

Structural differentiation Physicochemical properties Medicinal chemistry

Commercial Availability vs. Clinical Candidates

Hsd17B13-IN-39 is commercially available from multiple research chemical suppliers (MedChemExpress Cat. HY-157665; TargetMol Cat. T86629) with defined purity specifications and immediate procurement pathways [1]. In contrast, clinical-stage HSD17B13 inhibitors including INI-822 (Inipharm, Phase I), rapirosiran/ALN-HSD (Regeneron/Alnylam, Phase I), and AZD7503 (AstraZeneca/Ionis, Phase I) are not commercially available and restricted to clinical trial use only [2][3]. The well-characterized chemical probe BI-3231 is available through open science initiatives (opnME) with full pharmacological annotation, whereas Hsd17B13-IN-39 lacks published potency and selectivity data [4]. For researchers requiring HSD17B13 inhibitors for in vitro biochemical or cell-based assays, Hsd17B13-IN-39 provides a procurement-accessible alternative when the extensively characterized BI-3231 is unavailable or when structurally diverse chemical matter is needed for orthogonal validation studies [1].

Procurement accessibility Research tool availability Commercial sourcing

Intellectual Property Landscape Position

The HSD17B13 inhibitor patent landscape includes multiple distinct chemical series with varying assignees and protection scopes. BI-3231 originated from Boehringer Ingelheim's discovery program and is protected under composition-of-matter patents [1]. The Inipharm clinical candidate INI-822 represents a distinct proprietary scaffold with independent IP protection [2]. Regeneron Pharmaceuticals holds patents covering HSD17B13 inhibition methods in specific patient populations (PNPLA3 I148M variant carriers) [3]. Hsd17B13-IN-39 (designated as 'Compound A' in supplier documentation) likely originates from a separate patent family, potentially offering a differentiated IP position for commercial development or research applications where freedom-to-operate considerations apply [4]. The absence of public potency data for Hsd17B13-IN-39 may reflect its status as an early-stage tool compound or its inclusion in a broader patent filing without full biological disclosure [4].

Patent landscape Freedom-to-operate Chemical series differentiation

Hsd17B13-IN-39 Applications


Orthogonal Target Engagement Validation

Hsd17B13-IN-39, with its distinct chemical scaffold (C15H11NO2; MW 237.25) structurally divergent from BI-3231 and other published HSD17B13 inhibitors, serves as an orthogonal chemical probe for validating target engagement and ruling out compound-specific off-target effects [1][2]. In SAR studies or mechanism-of-action investigations, employing structurally diverse inhibitors provides critical confirmation that observed biological effects derive from HSD17B13 inhibition rather than scaffold-dependent polypharmacology [1]. Researchers utilizing BI-3231 as their primary tool compound may procure Hsd17B13-IN-39 as a structurally unrelated comparator to strengthen target validation claims [2].

Structure-Based Drug Design and SAR

The published crystal structures of HSD17B13 in complex with small molecule inhibitors from two distinct series (PDB IDs: 8G84, 8G89) provide a structural framework for evaluating Hsd17B13-IN-39's binding mode and guiding medicinal chemistry optimization [1]. Hsd17B13-IN-39's compact molecular architecture (MW 237.25) lacking fluorine and sulfur substituents offers a differentiated starting point for hit-to-lead optimization compared to larger, more complex scaffolds such as BI-3231 (MW 380.37) [2]. Computational docking studies using the available co-crystal structures can inform rational design of analogs with improved potency, selectivity, or pharmacokinetic properties [1].

In Vitro Assay Development and HTS

Hsd17B13-IN-39 is commercially available from multiple research chemical suppliers, enabling rapid procurement for in vitro biochemical assay development without material transfer agreement (MTA) restrictions [1][2]. While the compound lacks published potency data, researchers may employ Hsd17B13-IN-39 as a reference inhibitor for establishing assay conditions, validating HTS protocols, or benchmarking novel HSD17B13 assays prior to screening proprietary compound libraries . The availability of HSD17B13-IN-39 alongside the well-characterized probe BI-3231 (available via opnME) provides researchers with both a validated positive control (BI-3231) and a structurally diverse alternative for assay development and counter-screening applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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